molecular formula C22H20FN5OS B2783421 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1105203-31-3

2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2783421
CAS RN: 1105203-31-3
M. Wt: 421.49
InChI Key: FNXQIVHLSJFCBG-UHFFFAOYSA-N
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Description

2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20FN5OS and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Building Blocks for Drug Synthesis

This compound can serve as a chiral building block in drug synthesis. Chiral compounds are essential in the pharmaceutical industry because they can result in drugs with higher efficacy and fewer side effects. The related compound (S)-1-(3,4-dimethylphenyl)ethanol has been prepared using green chemistry approaches, indicating the potential for environmentally friendly synthesis methods involving similar structures .

Green Chemistry

The compound’s synthesis process could be optimized using principles of green chemistry, such as the use of natural deep eutectic solvents (NADES). This approach minimizes the environmental impact and enhances the sustainability of chemical processes .

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c1-13-8-9-16(10-14(13)2)28-21-17(11-24-28)15(3)26-27-22(21)30-12-20(29)25-19-7-5-4-6-18(19)23/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXQIVHLSJFCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide

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